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Compound of Interest

Compound Name: PEG 23 lauryl ether

Cat. No.: B1227228 Get Quote

This guide provides researchers, scientists, and drug development professionals with detailed

troubleshooting and frequently asked questions (FAQs) regarding the removal of PEG 23
lauryl ether (Brij 35) from protein samples.

Frequently Asked Questions (FAQs)
Q1: Why do I need to remove PEG 23 lauryl ether from my protein sample?

A1: PEG 23 lauryl ether, a non-ionic detergent, is often used to solubilize and stabilize

proteins, particularly membrane proteins.[1] However, its presence can interfere with

downstream applications such as mass spectrometry, ELISA, isoelectric focusing (IEF), and

certain chromatographic techniques.[2] Therefore, its removal is a critical step to ensure the

accuracy and reliability of experimental results.

Q2: What are the common methods to remove PEG 23 lauryl ether?

A2: Several methods can be employed to remove PEG 23 lauryl ether, each with its own

advantages and limitations. The most common techniques include:

Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on size.

[3]

Dialysis: Utilizes a semi-permeable membrane for size-based separation.[2]

Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge.[1][3]
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Hydrophobic Interaction Chromatography (HIC): Separates proteins based on surface

hydrophobicity.[4][5]

Precipitation: Uses solvents like acetone or trichloroacetic acid (TCA) to precipitate the

protein, leaving the detergent in the supernatant.[6]

Detergent Removal Resins: Employs specialized resins that specifically bind and remove

detergent molecules.[1][7]

Q3: How do I choose the best removal method for my specific protein and application?

A3: The choice of method depends on several factors, including the properties of your protein

(size, charge, stability), the concentration of the PEG 23 lauryl ether, and the requirements of

your downstream application. For instance, if maintaining the native protein conformation is

crucial, precipitation methods that can cause denaturation should be avoided. Size-exclusion

methods are effective if there is a significant size difference between your protein and the

detergent micelles.[7]

Q4: What is the Critical Micelle Concentration (CMC) and why is it important for detergent

removal?

A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent

monomers begin to form larger aggregates called micelles.[3][8] For methods like dialysis and

gel filtration to be effective, the detergent concentration should ideally be below its CMC,

allowing the smaller monomers to be separated from the larger protein molecules.[2][3] The

CMC of PEG 23 lauryl ether (Brij 35) is approximately 0.02 - 0.05 mM.[8]

Troubleshooting Guides
Problem: Low protein recovery after detergent removal.
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Possible Cause Troubleshooting Step

Protein precipitation

The removal of the detergent that was keeping

the protein soluble may cause it to precipitate.

Consider performing the removal process at 4°C

or adding a small amount of a compatible, non-

interfering solubilizing agent to the final buffer.

Non-specific binding to resin/membrane

Your protein might be binding to the

chromatography resin or dialysis membrane. Try

a different type of resin or membrane with lower

binding properties. Pre-blocking the membrane

with a generic protein like BSA (if compatible

with your experiment) can sometimes help.

Protein denaturation

The chosen method (e.g., precipitation) might

be denaturing your protein, leading to

aggregation and loss. Switch to a milder method

like dialysis or size-exclusion chromatography.

Problem: Incomplete removal of PEG 23 lauryl ether.
Possible Cause Troubleshooting Step

Detergent concentration above CMC

For size-based methods, high detergent

concentrations lead to large micelles that co-

elute or are retained with the protein.[2] Dilute

the sample to below the CMC before the

removal step, if possible.

Inadequate separation parameters

The column length in SEC might be insufficient,

or the dialysis time too short. Increase the

column length or the duration of dialysis with

multiple buffer changes.

Method not suitable for this detergent

Some detergents are difficult to remove by

certain methods. Consider using specialized

detergent removal resins which can be very

effective.[1][9]
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Experimental Protocols
Size-Exclusion Chromatography (Gel Filtration)
This method separates molecules based on their size. Proteins will pass through the column in

the void volume, while smaller detergent monomers are retained in the resin pores.[2]

Methodology:

Resin Selection: Choose a size-exclusion resin with a molecular weight cut-off (MWCO) that

is significantly smaller than your protein of interest but larger than the detergent monomers.

Column Equilibration: Equilibrate the packed column with a detergent-free buffer that is

compatible with your protein and downstream application.

Sample Loading: Apply your protein sample containing PEG 23 lauryl ether to the top of the

column.

Elution: Elute the sample with the equilibration buffer.

Fraction Collection: Collect fractions and analyze for protein content and residual detergent.

The protein should elute in the earlier fractions.

Workflow for Size-Exclusion Chromatography

Preparation Process Analysis

Select Resin Equilibrate Column
Pack Column

Load Sample Elute with Buffer Collect Fractions Analyze Fractions

Click to download full resolution via product page

Caption: Workflow for removing PEG 23 lauryl ether using Size-Exclusion Chromatography.
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Dialysis involves the passive diffusion of molecules across a semi-permeable membrane based

on a concentration gradient.[2]

Methodology:

Membrane Selection: Choose a dialysis membrane with a MWCO that is significantly smaller

than your protein but larger than the detergent monomers.

Sample Preparation: Place your protein sample into the dialysis tubing or cassette.

Dialysis: Immerse the sealed tubing/cassette in a large volume of detergent-free buffer (at

least 200 times the sample volume).[1]

Buffer Changes: Stir the buffer gently and perform several buffer changes over a period of

24-48 hours to ensure complete removal of the detergent.

Sample Recovery: Recover the protein sample from the dialysis tubing/cassette.

Logical Flow for Dialysis
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Caption: Decision and action flow for the dialysis process.
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HIC separates proteins based on their surface hydrophobicity. This technique can be effective

for removing PEG-based compounds.[4][5]

Methodology:

Resin Selection: Choose a HIC resin with appropriate hydrophobicity for your protein. Phenyl

or Butyl ligands are common choices.[10]

Binding Conditions: Add a high concentration of a non-denaturing salt (e.g., ammonium

sulfate) to your protein sample to promote binding to the resin.

Column Equilibration: Equilibrate the HIC column with a high-salt buffer.

Sample Loading: Load the salt-adjusted sample onto the column. The protein will bind to the

resin, while some contaminants may flow through.

Elution: Elute the bound protein using a decreasing salt gradient. The PEG 23 lauryl ether
will be washed away during the binding and elution steps.

Fraction Collection: Collect and analyze fractions for your protein of interest.

Signaling Pathway Analogy for HIC
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Caption: Conceptual pathway of protein purification via HIC.

Quantitative Data Summary
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Method Principle
Typical Protein

Recovery

Detergent

Removal

Efficiency

Considerations

Size-Exclusion

Chromatography

Size-based

separation[3]
> 90% > 95%

Requires

significant size

difference

between protein

and detergent

micelles.[7]

Dialysis

Size-based

separation via

membrane[2]

> 90% > 95%

Can be time-

consuming;

requires large

buffer volumes.

[2]

Ion-Exchange

Chromatography

Charge-based

separation[1]

Variable, protein-

dependent
> 95%

Protein must

bind to the resin

while the non-

ionic detergent

does not.[1][3]

Hydrophobic

Interaction

Chromatography

Hydrophobicity-

based

separation[4]

> 80% High

Requires high

salt

concentrations

which might

affect protein

stability.[4]

Precipitation

(Acetone/TCA)

Differential

solubility
60-90% > 99%

High risk of

irreversible

protein

denaturation.[6]

Detergent

Removal Resins

Affinity binding of

detergent[1]
> 90% > 99%

Can be

expensive; resin

capacity needs

to be considered.

[7][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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